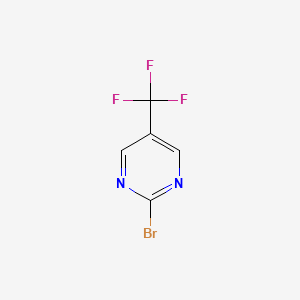

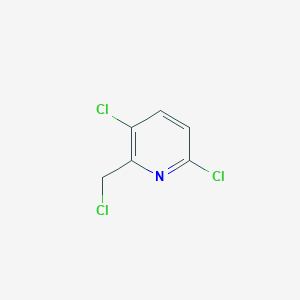

3,6-Dichloro-2-(chloromethyl)pyridine

Übersicht

Beschreibung

3,6-Dichloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative, which is a class of compounds known for their diverse applications in chemistry, including their use as intermediates in organic synthesis and their potential in forming metal complexes. While the specific compound 3,6-Dichloro-2-(chloromethyl)pyridine is not directly mentioned in the provided papers, related chlorinated pyridines and their derivatives are extensively studied for their chemical reactivity, structural properties, and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of chlorinated pyridines can involve various strategies, including chlorination, reduction, and hydrolysis steps. For instance, 3,5,6-Trichloro-2-pyridinol, a related compound, was synthesized from pyridine through a sequence of chlorination, reduction, and hydrolysis, achieving high yields and purity . Similarly, 2-Chloro-6-(trichloromethyl)pyridine was prepared by chlorinating 2-methylpyridine hydrochloride with chlorine gas in a gas-liquid countercurrent tubular reactor, using a mixture of triethanolamine and benzoylperoxide as a catalyst . These methods highlight the importance of controlled reaction conditions and the use of catalysts in the synthesis of chlorinated pyridines.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of chlorinated pyridines are often characterized using techniques such as FT-IR, NMR, and X-ray crystallography. For example, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR and NMR, and its molecular parameters were computed using HF and DFT methods . The crystal structures of various 2-chloromethyl-pyridine derivatives were reported, providing insights into their molecular geometries and intermolecular interactions . These studies are crucial for understanding the electronic and spatial configuration of chlorinated pyridines, which can influence their reactivity and binding properties.

Chemical Reactions Analysis

Chlorinated pyridines participate in a variety of chemical reactions, including cycloadditions, oxidative-addition reactions, and interactions with radicals. For instance, 3,6-Di(pyridin-2-yl)pyridazines, which share structural similarities with 3,6-Dichloro-2-(chloromethyl)pyridine, were synthesized via inverse-electron-demand Diels-Alder reactions and exhibited interesting reactivity under microwave-assisted conditions . Oxidative-addition reactions of chloromethylpyridines with rhodium complexes led to the formation of novel chelated and dinuclear complexes . These reactions demonstrate the versatility of chlorinated pyridines in forming complex structures with potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines, such as stability, basicity, and electronic properties, are influenced by their molecular structure. Pyridinols derived from chlorinated pyridines showed varying degrees of basicity and demonstrated excellent stability against air oxidation . Computational studies on bis(chloromethyl)pyridine provided insights into its thermodynamic functions, NBO, and HOMO-LUMO analyses, which are indicative of the molecule's stability and reactivity . These properties are essential for the practical application of chlorinated pyridines in different chemical environments.

Wissenschaftliche Forschungsanwendungen

Halogenation and Fluorination

3,6-Dichloro-2-(chloromethyl)pyridine serves as a precursor for new halogenopyridines, specifically in the generation of fluorinated and brominated pyridine compounds. This conversion involves halogen displacement at elevated temperatures, indicating its utility in synthesizing diverse halogenated derivatives for various chemical applications (Mutterer & Weis, 1976).

Electrical Conductivity Studies

The chloromethyl groups in compounds like 3,6-Dichloro-2-(chloromethyl)pyridine have been used in the quaternization of pyridine. These quaternized compounds, in turn, form simple and complex salts with TCNQ (tetracyanoquinodimethane), whose resistivities have been measured, suggesting applications in the field of electrical conductivity (Bruce & Herson, 1967).

Diels-Alder Reactions

3,6-Dichloro-2-(chloromethyl)pyridine is utilized in Diels-Alder reactions to generate pyridine o-quinodimethane analogues. These reactions are instrumental in forming tetrahydroquinoline and -isoquinoline type adducts, showcasing its role in advanced organic synthesis and the creation of complex molecular structures (Carly et al., 1996).

Synthesis of Metal-Coordinating Complexes

This compound is essential in synthesizing metal-coordinating complexes, particularly in forming gridlike metal complexes with copper(I) or silver(I) ions. These complexes have potential applications in materials science and coordination chemistry (Hoogenboom et al., 2006).

X-Ray Crystallography Studies

3,6-Dichloro-2-(chloromethyl)pyridine is used in the preparation and characterization of various metal complexes, as evidenced by X-Ray crystal structure determinations. These studies contribute to a deeper understanding of molecular structures and bonding in coordination chemistry (Yamasaki et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

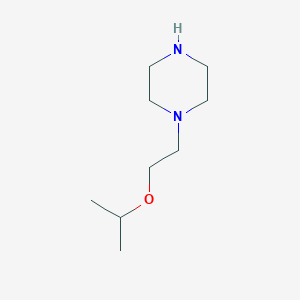

3,6-dichloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJYFSYZFACOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606149 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-(chloromethyl)pyridine | |

CAS RN |

58803-95-5 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)